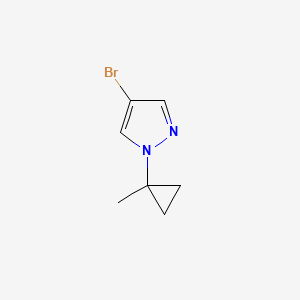![molecular formula C24H34N2O2 B2998591 2,6-Diisopropyl-4-{[4-(4-methoxyphenyl)piperazino]methyl}benzenol CAS No. 860649-21-4](/img/structure/B2998591.png)
2,6-Diisopropyl-4-{[4-(4-methoxyphenyl)piperazino]methyl}benzenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as the one in this compound, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “2,6-Diisopropyl-4-{[4-(4-methoxyphenyl)piperazino]methyl}benzenol” includes a piperazine ring attached to a benzene ring via a methyl group . The benzene ring is substituted with two isopropyl groups and a hydroxyl group . The piperazine ring is also substituted with a methoxyphenyl group .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Octahydro-7-phenylpyrazino[2,1-b][3]benzazepines : A study detailed the synthesis of octahydro-7-phenylpyrazino[2,1-b][3]benzazepines from 1-methyl-3-phenylmethylpiperazine, showing the versatility of piperazine derivatives in synthesizing complex heterocyclic structures, which could be relevant for the synthesis of compounds like 2,6-Diisopropyl-4-{[4-(4-methoxyphenyl)piperazino]methyl}benzenol (Ohnmacht & Marie, 1991).
Development of Antimicrobial Agents : Another study on the synthesis of 1,2,4-Triazole derivatives, including modifications with piperazine, highlights the antimicrobial potential of such compounds. This suggests possible antimicrobial research applications for structurally similar compounds (Bektaş et al., 2010).
Biological Activities
Tubulin Polymerization Inhibition : A compound identified through MorphoBase and ChemProteoBase profiling methods as a tubulin polymerization inhibitor shows promise in antiproliferative activity toward human cancer cells. This study points to potential cancer research applications for compounds with similar molecular frameworks (Minegishi et al., 2015).
PPARpan Agonist Synthesis : The efficient synthesis of a potent PPARpan agonist, utilizing piperazine as part of the compound structure, indicates the utility of such compounds in metabolic disorder studies, potentially relevant to the applications of 2,6-Diisopropyl-4-{[4-(4-methoxyphenyl)piperazino]methyl}benzenol (Guo et al., 2006).
Fluorescent Ligands for Receptor Visualization
- Development of Fluorescent Ligands : Research on the synthesis of long-chain 1-(2-methoxyphenyl)piperazine derivatives with environment-sensitive fluorescent moieties highlights the potential of such compounds in visualizing 5-HT1A receptors, suggesting applications in neuroscience and receptor studies (Lacivita et al., 2009).
Future Directions
properties
IUPAC Name |
4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2,6-di(propan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2/c1-17(2)22-14-19(15-23(18(3)4)24(22)27)16-25-10-12-26(13-11-25)20-6-8-21(28-5)9-7-20/h6-9,14-15,17-18,27H,10-13,16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRKZVNXMWECLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)CN2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diisopropyl-4-{[4-(4-methoxyphenyl)piperazino]methyl}benzenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

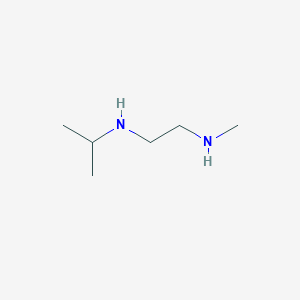

![3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2998511.png)
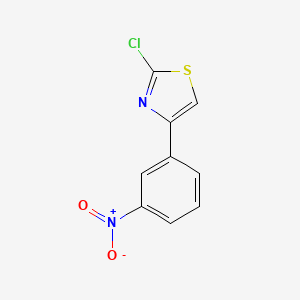
![N-[2-(2,6-difluorobenzoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide](/img/structure/B2998519.png)
![4-(4-bromophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2998520.png)
![N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2998521.png)
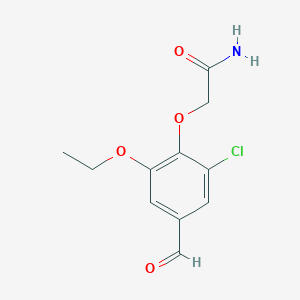
![[1,3-Dimethyl-2,6-dioxo-7-(3-phenyl-propyl)-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-acetic acid methyl ester](/img/structure/B2998524.png)
![2-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B2998525.png)
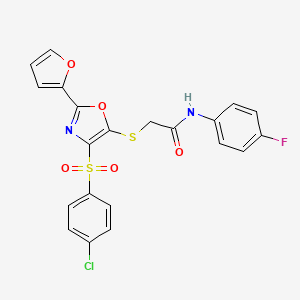
![N-Methyl-N-[(2-pyrazol-1-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2998527.png)
![N-(2,4-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2998529.png)
